REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([NH2:10])=[S:9])([CH3:3])[CH3:2].Cl[CH:15]([C:21]([CH3:23])=O)[C:16]([O:18]CC)=[O:17]>C(O)C>[CH:1]([O:4][C:5]1[CH:6]=[C:7]([C:8]2[S:9][C:15]([C:16]([OH:18])=[O:17])=[C:21]([CH3:23])[N:10]=2)[CH:11]=[CH:12][CH:13]=1)([CH3:3])[CH3:2]
|
Name
|
3-Isopropoxythiobenzamide
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=C(C(=S)N)C=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for five hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated
|
Type
|
CUSTOM
|
Details
|
to separate an intended product (490 mg)
|
Type
|
DISSOLUTION
|
Details
|
The resulting oily substance was dissolved in 5 ml of ethanol
|
Type
|
ADDITION
|
Details
|
10 ml of a 1N aqueous sodium hydroxide solution was added
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction, ethanol
|
Type
|
CUSTOM
|
Details
|
was removed by distillation
|
Type
|
FILTRATION
|
Details
|
The precipitated crystal was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from a 50% aqueous ethanol solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C(C=CC1)C=1SC(=C(N1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 358 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |